N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Description
WAY-325354 is a chemical compound known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various metabolic processes. WAY-325354 has shown a high inhibition rate against osteoclast formation, making it a compound of interest in the field of bone health and metabolic disorders .
Properties
IUPAC Name |
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-10-6-7-11-18(17)24-14-16-12-13-19(25-16)20(22)21-15-8-4-2-3-5-9-15/h6-7,10-13,15H,2-5,8-9,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZIDSFNDMMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325354 involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of WAY-325354 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
WAY-325354 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-325354 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of WAY-325354 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and purity.
Scientific Research Applications
WAY-325354 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
Biology: Investigated for its effects on cellular processes related to cortisol metabolism and osteoclast formation.
Medicine: Explored as a potential therapeutic agent for conditions related to bone health and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways.
Mechanism of Action
WAY-325354 exerts its effects by inhibiting the activity of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-325354 reduces the levels of active cortisol, thereby influencing various metabolic processes. The molecular targets and pathways involved include the regulation of glucose metabolism, inflammation, and bone resorption .
Comparison with Similar Compounds
Similar Compounds
Carbenoxolone: Another inhibitor of 11β-hydroxysteroid dehydrogenase type 1, but with different chemical properties and potency.
Tetrahydroisoquinoline derivatives: A class of compounds with similar inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1.
Uniqueness of WAY-325354
WAY-325354 is unique due to its high inhibition rate against osteoclast formation and its specific chemical structure, which provides distinct advantages in terms of potency and selectivity compared to other inhibitors. Its unique properties make it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
